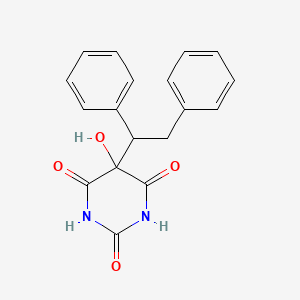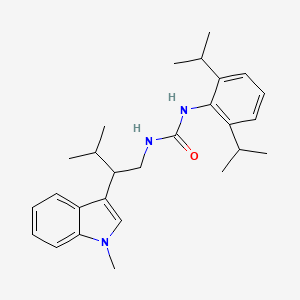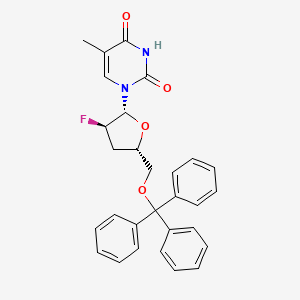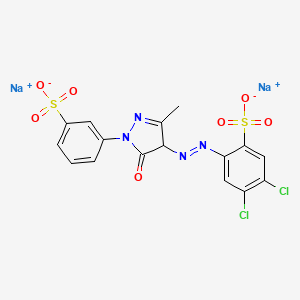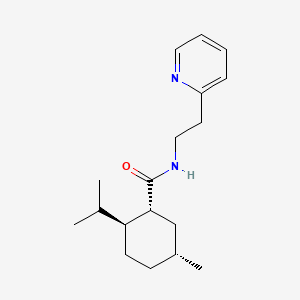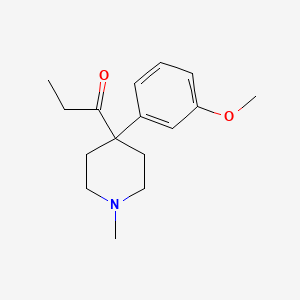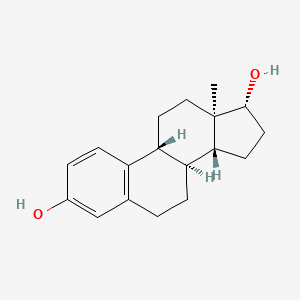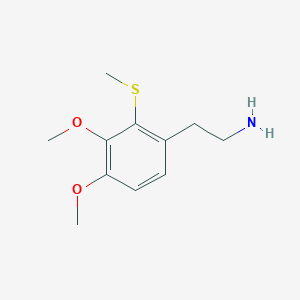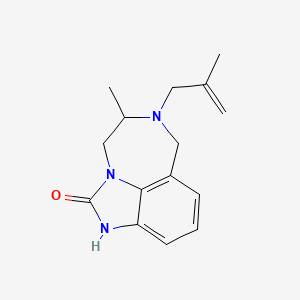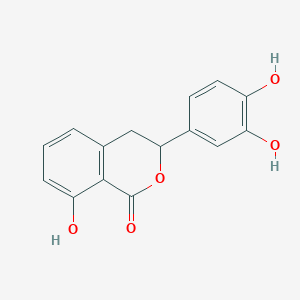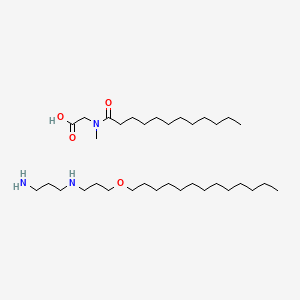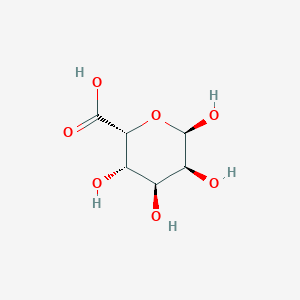
alpha-L-Gulopyranuronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-L-Gulopyranuronic acid: is a uronic acid monosaccharide derived from gulose. It is a C-3 epimer of L-galacturonic acid and a C-5 epimer of D-mannuronic acid . This compound is a key component of alginic acid, a polysaccharide found in brown algae . This compound has the ability to bind divalent metal ions such as calcium and strontium through its carboxylate moiety and the axial-equatorial-axial arrangement of hydroxyl groups around the ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-L-Gulopyranuronic acid can be synthesized through the enzymatic degradation of alginates using alginate lyases . These enzymes cleave the polysaccharide chains of alginic acid, releasing the uronic acid monomers. The reaction conditions typically involve mild temperatures and neutral pH to maintain enzyme activity .
Industrial Production Methods: Industrial production of this compound involves the extraction of alginic acid from brown seaweeds, followed by enzymatic or chemical hydrolysis to release the uronic acid monomers . The extracted alginic acid is then purified and processed to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Alpha-L-Gulopyranuronic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride can reduce this compound to its corresponding alcohols.
Substitution: Substitution reactions can occur with reagents such as halogens or alkylating agents to introduce new functional groups.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as aldehydes, alcohols, and substituted uronic acids .
Scientific Research Applications
Alpha-L-Gulopyranuronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: It plays a role in the study of polysaccharide structures and their interactions with metal ions.
Industry: It is used in the production of biodegradable hydrogels and as a component in drug delivery systems.
Mechanism of Action
Alpha-L-Gulopyranuronic acid exerts its effects through its ability to bind divalent metal ions such as calcium and strontium . This binding occurs through the carboxylate moiety and the axial-equatorial-axial arrangement of hydroxyl groups around the ring . The binding of metal ions can influence various biological processes, including enzyme activity and cell signaling pathways .
Comparison with Similar Compounds
L-Galacturonic acid: A C-3 epimer of alpha-L-Gulopyranuronic acid.
D-Mannuronic acid: A C-5 epimer of this compound.
Glucuronic acid derivatives: Compounds containing a glucuronic acid moiety with the C6 carbon oxidized to a carboxylic acid.
Uniqueness: this compound is unique due to its specific binding properties with divalent metal ions and its role as a component of alginic acid in brown algae . This distinguishes it from other uronic acids and makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
33599-46-1 |
|---|---|
Molecular Formula |
C6H10O7 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3-,4+,6+/m0/s1 |
InChI Key |
AEMOLEFTQBMNLQ-AZLKCVHYSA-N |
Isomeric SMILES |
[C@@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O)C(=O)O)O)O |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


